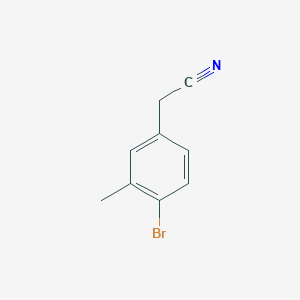

2-(4-Bromo-3-methylphenyl)acetonitrile

Description

Significance of Arylacetonitrile Derivatives in Chemical Science

The importance of arylacetonitrile derivatives is rooted in their utility as precursors to a multitude of functional groups and molecular scaffolds. They are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the hydrolysis of the nitrile group provides a direct route to arylacetic acids, which are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the reduction of the nitrile yields phenethylamines, a class of compounds with significant biological and pharmaceutical activities. The presence of the active methylene (B1212753) group allows for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Overview of Nitrile Reactivity and Synthetic Versatility

The synthetic versatility of arylacetonitriles is largely dictated by the reactivity of the nitrile (cyano) group and the adjacent methylene (–CH₂) group.

The Nitrile Group (–C≡N): The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for several key transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a primary amide (carboxamide) and subsequently a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine (–CH₂NH₂).

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add across the triple bond to form ketones after hydrolysis of the intermediate imine.

The Active Methylene Group (α-carbon): The protons on the carbon adjacent to the nitrile group are acidic due to the strong electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a stabilized carbanion (a nitrile anion). This carbanion is a potent nucleophile that can participate in a variety of C-C bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the α-position. google.com

Condensation Reactions: Reactions with carbonyl compounds (aldehydes, ketones, esters) to form more complex structures.

Contextualizing 2-(4-Bromo-3-methylphenyl)acetonitrile within Arylacetonitrile Chemistry

Within the broad family of arylacetonitriles, This compound emerges as a strategically functionalized intermediate. Its structure incorporates several key features that define its chemical utility:

An arylacetonitrile core , providing the fundamental reactivity of the nitrile and active methylene groups.

A bromo substituent at the 4-position of the phenyl ring, which serves as a versatile synthetic handle. It can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the introduction of various aryl, alkyl, or alkynyl groups.

A methyl group at the 3-position, which influences the electronic properties and steric environment of the molecule, potentially directing subsequent reactions or modifying the biological activity of downstream products.

This combination of functional groups makes this compound a valuable building block for creating complex, multi-substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science. chembuyersguide.com

Physicochemical Properties of this compound

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 215800-25-2 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | Not specified (typically a solid or oil) |

| Boiling Point (Predicted) | 300.8 ± 27.0 °C |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ |

| LogP (Predicted) | 2.82 |

| Storage | Sealed in dry, Room Temperature |

Data sourced from chemical supplier databases. lookchem.com

Synthesis and Manufacturing

While specific industrial-scale manufacturing processes for this compound are proprietary, its synthesis can be achieved through well-established methods in organic chemistry, primarily involving the cyanation of a corresponding benzyl (B1604629) halide.

The most common and direct laboratory-scale synthesis is the Kolbe nitrile synthesis . This method involves a nucleophilic substitution reaction where a benzyl halide is treated with a cyanide salt.

Synthetic Route: Cyanation of 4-Bromo-3-methylbenzyl Bromide

Precursor Synthesis: The starting material, 4-bromo-3-methylbenzyl bromide, can be prepared from 4-bromo-3-methyltoluene via a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV light.

Nucleophilic Substitution (Cyanation): The resulting 4-bromo-3-methylbenzyl bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion displaces the bromide ion to form the desired this compound. mdpi.com

Chemical Reactivity and Derivatization

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the nitrile group, the active methylene bridge, and the bromo-substituted aromatic ring.

Reactions of the Nitrile Group

Hydrolysis to 2-(4-Bromo-3-methylphenyl)acetic acid: Under strong acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. This reaction is a common strategy for synthesizing substituted phenylacetic acids, which are valuable precursors in pharmaceutical synthesis. google.com

Reduction to 2-(4-Bromo-3-methylphenyl)ethan-1-amine: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to substituted phenethylamines.

Reactions involving the Active Methylene Group

The α-protons of the methylene group are acidic and can be removed by a strong base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic carbanion.

α-Alkylation: This carbanion can react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. For example, reacting deprotonated this compound with an alkyl halide (R-X) would yield α-alkylated derivatives. This reaction is a powerful tool for building more complex carbon skeletons. google.comrsc.org Research on the analogous 4-Bromophenylacetonitrile shows its successful use in methylation to form α,α-dimethyl-4-bromophenylacetonitrile, a key pharmaceutical intermediate. guidechem.com

Reactions of the Aryl Bromide

The bromine atom on the phenyl ring is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester (R-B(OR)₂) can replace the bromine atom with a variety of alkyl or aryl groups.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can form a new carbon-carbon bond at the bromine position.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne introduces an alkynyl substituent.

Applications in Organic Synthesis

This compound is primarily utilized as a versatile intermediate and building block in research and development, particularly for the synthesis of complex organic molecules. chembuyersguide.com Its trifunctional nature allows for sequential and regioselective modifications, making it a valuable tool for creating libraries of compounds for screening purposes.

Pharmaceutical Synthesis: While direct applications in marketed drugs are not widely documented, its structural motifs are relevant to medicinal chemistry. Substituted phenylacetic acids and phenethylamines, readily derived from this compound, are core components of numerous biologically active molecules. Analogous brominated arylacetonitriles serve as key intermediates in the synthesis of PI3K/mTOR inhibitors for cancer therapy and in the creation of benzimidazole (B57391) derivatives with potential bactericidal and anti-inflammatory activities. guidechem.comresearchgate.net

Agrochemicals and Materials Science: The reactivity of this compound makes it a candidate for the synthesis of novel pesticides and fungicides. lifechempharma.com The ability to undergo cross-coupling reactions also allows for its incorporation into conjugated organic materials relevant to electronics and photonics.

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBRFAUQTMYQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593556 | |

| Record name | (4-Bromo-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215800-25-2 | |

| Record name | 4-Bromo-3-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215800-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-3-methylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromo 3 Methylphenyl Acetonitrile

Classical and Modern Approaches to Arylacetonitrile Synthesis

The preparation of arylacetonitriles, including 2-(4-bromo-3-methylphenyl)acetonitrile, relies on a collection of classical and modern synthetic techniques. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance. The most prominent among these are nucleophilic substitution reactions involving a cyanide ion and dehydration processes of oximes and amides.

Nucleophilic Substitution Reactions with Cyanide Ion

One of the most direct and widely employed methods for the synthesis of arylacetonitriles is the nucleophilic substitution of a leaving group at the benzylic position with a cyanide ion. This reaction, often referred to as cyanation, is a powerful tool for carbon-carbon bond formation. The choice of the precursor, specifically the leaving group, and the cyanide reagent can significantly influence the reaction's efficiency.

The reaction of benzyl (B1604629) halides with cyanide salts is a cornerstone of arylacetonitrile synthesis. wikipedia.org In the context of preparing this compound, the corresponding benzyl halide, 1-bromo-4-(bromomethyl)-2-methylbenzene (B1279792) or 1-bromo-4-(chloromethyl)-2-methylbenzene, would serve as the starting material. The reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the halide.

A variety of cyanide sources can be used, with alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) being the most common due to their availability and affordability. orgsyn.org The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, to facilitate the dissolution of the cyanide salt and promote the SN2 pathway. orgsyn.org

Modern variations of this reaction employ alternative cyanide reagents like trimethylsilyl (B98337) cyanide (TMSCN), which can sometimes offer milder reaction conditions and improved yields, particularly when catalyzed by transition metals like nickel. rsc.orgresearchgate.net For instance, a nickel-catalyzed reaction of benzyl chlorides with TMSCN has been developed, providing a simple, base-free method for arylacetonitrile synthesis. rsc.org Another approach involves the use of less toxic cyanide sources like potassium ferrocyanide in the presence of a copper catalyst. patsnap.com

| Parameter | Details | References |

| Precursor | 4-Bromo-3-methylbenzyl chloride/bromide | |

| Cyanide Source | NaCN, KCN, TMSCN, K4[Fe(CN)6] | rsc.orgresearchgate.netpatsnap.com |

| Catalyst (optional) | Ni(cod)2/PPh3, CuI | rsc.orgresearchgate.net |

| Solvent | DMSO, Acetone, Toluene | orgsyn.org |

| General Conditions | Varies from room temperature to reflux, often under inert atmosphere |

Benzyl sulfonates, such as tosylates and mesylates, are excellent leaving groups and serve as effective precursors for nucleophilic substitution reactions. The synthesis of this compound can be envisioned starting from 4-bromo-3-methylbenzyl alcohol, which is first converted to its corresponding sulfonate ester. This intermediate is then reacted with a cyanide source.

The use of hypervalent silicate (B1173343) derivatives of trimethylsilyl cyanide has been shown to be effective for the displacement of sulfonate groups from alkyl substrates, offering a method that can proceed in the absence of phase-transfer catalysts. This approach provides a pathway to the desired nitrile under specific conditions.

| Parameter | Details | References |

| Precursor | 4-Bromo-3-methylbenzyl tosylate/mesylate | |

| Cyanide Source | NaCN, KCN, Trimethylsilyl cyanide with tetrabutylammonium (B224687) fluoride (B91410) | researchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | |

| General Conditions | Typically mild to moderate temperatures |

Dehydration Reactions

Dehydration reactions provide an alternative synthetic route to arylacetonitriles, starting from more oxidized precursors such as aldoximes and primary amides. These methods are valuable as they often proceed under different conditions compared to substitution reactions and can be advantageous when the corresponding benzyl halides are unstable or difficult to access.

The dehydration of arylacetaldoximes offers a direct pathway to arylacetonitriles. For the synthesis of this compound, the required precursor would be 2-(4-bromo-3-methylphenyl)acetaldehyde (B13550351) oxime. This oxime can be prepared from the corresponding aldehyde, 2-(4-bromo-3-methylphenyl)acetaldehyde, by reaction with hydroxylamine (B1172632).

A wide array of dehydrating agents can effect this transformation. Classical reagents include phosphorus pentoxide (P4O10) and thionyl chloride (SOCl2). However, milder and more selective modern reagents have been developed. For example, sulfuryl fluoride (SO2F2) has been reported to be a rapid and efficient reagent for the dehydration of aldoximes to nitriles under ambient conditions with excellent functional group compatibility. organic-chemistry.org Another effective system is the use of XtalFluor-E, which facilitates the dehydration at room temperature in an environmentally benign solvent. organic-chemistry.org

| Parameter | Details | References |

| Precursor | 2-(4-Bromo-3-methylphenyl)acetaldehyde oxime | |

| Dehydrating Agent | P4O10, SOCl2, SO2F2, XtalFluor-E, T3P | organic-chemistry.org |

| Solvent | Acetonitrile (B52724), Methanol | organic-chemistry.org |

| General Conditions | Room temperature to elevated temperatures, depending on the reagent |

The dehydration of primary amides is a well-established and reliable method for the synthesis of nitriles. rsc.org To produce this compound via this route, 2-(4-bromo-3-methylphenyl)acetamide (B15157768) would be the necessary starting material. This amide can be prepared from the corresponding carboxylic acid, 2-(4-bromo-3-methylphenyl)acetic acid.

The conversion of primary amides to nitriles has been achieved using a vast number of dehydrating agents. lookchem.com Traditional methods often require harsh reagents like phosphorus pentoxide or phosphorus oxychloride. lookchem.com More contemporary and milder methods have gained prominence. For instance, the use of silanes in the presence of a fluoride catalyst allows for the synthesis of a wide range of nitriles under mild conditions with high selectivity. organic-chemistry.org A copper-hydride-catalyzed silylative dehydration of primary amides is another economical approach that proceeds at ambient temperature and tolerates various functional groups. organic-chemistry.org Furthermore, reagents such as tris(dimethylamino)phosphine, phosphorus trichloride, or triphenylphosphite have been successfully employed for this transformation under mild conditions. nih.gov

| Parameter | Details | References |

| Precursor | 2-(4-Bromo-3-methylphenyl)acetamide | |

| Dehydrating Agent | P4O10, POCl3, Silanes/Fluoride, CuH/Silane, P(NMe2)3, PCl3 | organic-chemistry.orglookchem.comnih.gov |

| Solvent | Various, including chloroform (B151607) and solvent-free conditions | nih.gov |

| General Conditions | Varies from room temperature to reflux or microwave irradiation | nih.gov |

Synthesis via β-(N,N-dimethylamino)styrenes

One potential, though less common, pathway to arylacetonitriles involves the transformation of β-(N,N-dimethylamino)styrenes. This method leverages the enamine functionality as a masked carbonyl group or a synthetic equivalent for introducing a nitrile. A general approach involves the reaction of a suitably substituted β-(dimethylamino)styrene with hydroxylamine hydrochloride in a formic acid solution. researchgate.net

For the specific synthesis of this compound, the process would begin with the preparation of (E/Z)-1-(4-bromo-3-methylphenyl)-2-(dimethylamino)ethene. This intermediate could be synthesized through the condensation of 4-bromo-3-methylbenzaldehyde (B1279091) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The subsequent reaction of this enamine with hydroxylamine hydrochloride would lead to the cleavage of the carbon-nitrogen double bond and formation of the desired acetonitrile product.

Table 1: Proposed Reaction Scheme via β-(N,N-dimethylamino)styrene

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromo-3-methylbenzaldehyde, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Heat | (E/Z)-1-(4-Bromo-3-methylphenyl)-2-(dimethylamino)ethene |

| 2 | (E/Z)-1-(4-Bromo-3-methylphenyl)-2-(dimethylamino)ethene | Hydroxylamine hydrochloride, Formic acid | This compound |

Advanced Strategies for the Construction of this compound

Modern organic synthesis heavily relies on transition-metal catalysis, particularly palladium-catalyzed reactions, to construct carbon-carbon bonds with high efficiency and functional group tolerance. These advanced strategies offer robust alternatives to traditional methods for preparing arylacetonitriles.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis provides several powerful methods for introducing the cyanomethyl group onto an aromatic ring. These reactions typically involve the coupling of an aryl halide with a suitable cyanomethyl-containing reagent.

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. wikipedia.org For the synthesis of this compound, this methodology involves the coupling of an appropriate aryl bromide, such as 1,4-dibromo-2-methylbenzene, with cyanomethyltributyltin.

The reaction is typically carried out in a non-polar solvent like xylene at elevated temperatures. A key component is the palladium catalyst, often a complex with bulky phosphine (B1218219) ligands, which facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. oup.com Research has shown that catalysts such as PdCl2[P(o-tolyl)3]2 are effective for this transformation, yielding arylacetonitriles in moderate yields. oup.com However, a limitation of this method is its reduced efficacy with aryl bromides that possess strong electron-withdrawing groups. oup.com

Table 2: Typical Conditions for Stille Cyanomethylation

| Component | Example | Function |

| Aryl Halide | 1,4-Dibromo-2-methylbenzene | Aryl source |

| Organotin Reagent | Cyanomethyltributyltin | Cyanomethyl source |

| Catalyst | PdCl2[P(o-tolyl)3]2 | Facilitates C-C bond formation |

| Solvent | m-Xylene | Reaction medium |

| Temperature | ~120 °C | Provides activation energy |

A novel, one-pot protocol for the cyanomethylation of aryl halides has been developed that proceeds through a domino Suzuki coupling-fragmentation sequence. This method avoids the use of toxic tin reagents and instead employs an isoxazole-based boron reagent.

In this approach, an aryl halide is coupled with an isoxazole-4-boronic acid pinacol (B44631) ester using a palladium catalyst. The reaction proceeds through three key steps: (1) an initial Suzuki coupling to form an arylisoxazole intermediate, (2) base-induced fragmentation of the isoxazole (B147169) ring, and (3) a deformylation step to yield the final arylacetonitrile product. To synthesize this compound, 1,4-dibromo-2-methylbenzene would be the starting aryl halide. Optimized conditions for this reaction often involve a palladium catalyst with a dppf ligand and potassium fluoride as the base in a DMSO/water solvent system at high temperatures.

The direct α-arylation of nitriles represents a highly atom-economical approach to arylacetonitriles. This palladium-catalyzed reaction involves the coupling of an aryl halide directly with the α-carbon of a nitrile, such as acetonitrile itself. The synthesis of this compound via this route would employ an aryl halide like 1,4-dibromo-2-methylbenzene and acetonitrile.

This transformation requires a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), to deprotonate the acetonitrile and form the nucleophilic cyanomethyl anion. A significant challenge with this method is achieving selective mono-arylation, as the product, an arylacetonitrile, is more acidic than the starting acetonitrile, making it susceptible to a second arylation event. chu-lab.org The choice of palladium precursor and ligand is crucial for achieving high yields.

Table 3: General Conditions for α-Arylation of Acetonitrile

| Component | Example | Role |

| Aryl Halide | 1,4-Dibromo-2-methylbenzene | Aryl source |

| Nitrile | Acetonitrile | Cyanomethyl source |

| Catalyst | Pd(OAc)2 or [Pd2(dba)3] | Catalyzes the C-C coupling |

| Ligand | Bulky phosphine ligands (e.g., S-Phos) | Stabilizes catalyst, promotes reaction |

| Base | NaN(SiMe3)2 | Deprotonates the nitrile |

| Solvent | Toluene | Reaction medium |

Decarboxylative Coupling Methodologies for Arylacetonitriles

To circumvent the challenges associated with strong bases and achieve selective mono-arylation, decarboxylative coupling strategies have been developed. This method provides a novel synthetic pathway to α-monoarylated nitriles by coupling aryl halides with readily available cyanoacetate (B8463686) salts. chu-lab.org

In this palladium-catalyzed reaction, an aryl halide (such as 4-bromo-3-methylphenyl bromide) is reacted with a salt like sodium or potassium cyanoacetate. chu-lab.org The reaction proceeds via a coupling and subsequent loss of carbon dioxide to furnish the desired arylacetonitrile. This method displays excellent functional group tolerance and can be applied to a wide range of aryl chlorides, bromides, and triflates. chu-lab.orgsorbonne-nouvelle.frnih.gov The catalyst system often consists of a palladium source, such as [Pd2Cl2(allyl)2], and a specialized phosphine ligand like S-Phos. chu-lab.org

Table 4: Reagents for Palladium-Catalyzed Decarboxylative Coupling

| Component | Example | Purpose |

| Aryl Halide | 4-Bromo-3-methylphenyl bromide | Aryl source |

| Carboxylate Salt | Sodium cyanoacetate | Cyanomethyl precursor |

| Catalyst | [Pd2(allyl)2Cl2] / S-Phos | Catalyzes the coupling and decarboxylation |

| Solvent | Dioxane or Toluene | Reaction medium |

| Temperature | 110-130 °C | Promotes the reaction |

Nucleophilic Substitution of Fluorides

Nucleophilic aromatic substitution (SNAr) of aryl fluorides presents a viable pathway for the formation of arylacetonitriles. This method is particularly effective for preparing tertiary benzylic nitriles. orgsyn.org The reaction involves the displacement of a fluoride ion from an aromatic ring by a nitrile anion. The success of this reaction often depends on the electronic nature of the arene, with both electron-rich and electron-poor systems being viable substrates. orgsyn.org

The process typically requires a strong base to generate the nitrile anion. Studies have shown that potassium hexamethyldisilazide (KHMDS) is a superior base for this transformation when carried out in solvents like tetrahydrofuran (B95107) (THF) or toluene. orgsyn.org An excess of the nitrile and a slight excess of the base are generally employed to achieve optimal results, with approximately 1.5 equivalents of base and 4 equivalents of the nitrile being recommended. orgsyn.org While this method is effective, the high reactivity of fluoride as a leaving group is tempered by its strong solvation in protic solvents like water, which can render it inactive as a nucleophile. uit.noresearchgate.net Therefore, anhydrous conditions and the use of aprotic polar solvents such as acetonitrile, DMSO, or DMF are crucial for the reaction's success. uit.no

| Parameter | Condition | Reference |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | orgsyn.org |

| Substrate | Aryl Fluoride | orgsyn.org |

| Nucleophile | Secondary Nitrile Anion | orgsyn.org |

| Base | Potassium Hexamethyldisilazide (KHMDS) | orgsyn.org |

| Solvent | Tetrahydrofuran (THF) or Toluene | orgsyn.org |

| Stoichiometry | ~1.5 equiv. Base, ~4 equiv. Nitrile | orgsyn.org |

Homologation Strategies for Arylacetonitriles

Homologation reactions provide a means to extend a carbon chain by a single methylene (B1212753) (-CH2-) unit, which is a fundamental transformation in organic synthesis. wikipedia.org In the context of arylacetonitriles, this can be achieved through various methods, one of the most notable being the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue. wikipedia.org

Another relevant strategy is the reaction of aldehydes with reagents like methoxymethylenetriphenylphosphine, which directly yields a homologous aldehyde that can be further converted to the nitrile. wikipedia.org The Kiliani-Fischer synthesis, though primarily used for elongating aldose molecules, demonstrates the principle of chain extension through the addition of a cyanide group. wikipedia.org More modern approaches, such as the Matteson homologation of arylboronic esters, offer a highly stereoselective one-carbon extension. uni-saarland.de This method involves the reaction of a chiral arylboronic ester with deprotonated dichloromethane, followed by reaction with a nucleophile to yield an α-chiral substituted alkylboronic ester. uni-saarland.de These homologation strategies are powerful tools for building molecular complexity and accessing a variety of arylacetonitrile derivatives. nih.gov

| Homologation Method | Description | Reference |

| Arndt-Eistert Synthesis | Converts a carboxylic acid to its next higher homologue. | wikipedia.org |

| Wittig Reaction | Reaction of an aldehyde with methoxymethylenetriphenylphosphine to form a homologous aldehyde. | wikipedia.org |

| Matteson Homologation | Stereoselective one-carbon extension of arylboronic esters. | uni-saarland.de |

Specific Synthesis Routes for this compound

While general methodologies provide a framework, the specific synthesis of this compound has been approached through tailored procedures.

Reported Synthetic Procedures and Reaction Conditions

The synthesis of arylacetonitriles, including this compound, can be achieved through the reaction of a corresponding benzyl halide with a cyanide source. A common procedure involves the reaction of an anisyl alcohol with concentrated hydrochloric acid to form the anisyl chloride, which is then reacted with sodium cyanide in the presence of sodium iodide and dry acetone. orgsyn.org The reaction is typically heated under reflux with vigorous stirring for an extended period. orgsyn.org

Another approach involves the direct cyanation of benzylic alcohols using trimethylsilyl cyanide (TMSCN) as the cyanide source, catalyzed by a Brønsted acid in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.net This transition-metal-free process is operationally simple. researchgate.net

Optimization of Reaction Parameters and Yields

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. For instance, in the synthesis of (prop-2-ynyloxy)benzene derivatives, various bases and solvents were tested to achieve moderate to very good yields. plos.org Aprotic polar solvents are generally favored in SN2 type reactions. plos.org The reaction of 2-bromo-4-methyl phenol (B47542) with propargyl bromide showed that the choice of base and solvent significantly impacts the product yield. plos.org

In the context of nucleophilic substitution, the use of a phase-transfer catalyst can sometimes improve the reaction between an organic-soluble substrate and a water-soluble nucleophile. However, for the synthesis of arylacetonitriles from benzyl halides, anhydrous conditions are often preferred to avoid side reactions.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward disconnection is at the C-CN bond, suggesting a nucleophilic substitution reaction between a 4-bromo-3-methylbenzyl halide (or other suitable electrophile) and a cyanide salt. This is a common and direct approach.

Alternatively, a disconnection at the aryl-C bond suggests a cross-coupling reaction. For example, a palladium-catalyzed coupling of a bromoacetonitrile (B46782) derivative with a 4-bromo-3-methylphenylboronic acid or a related organometallic reagent could be envisioned.

A third disconnection could involve the functional group interconversion of a different benzylic functional group, such as an aldehyde or a carboxylic acid, into the nitrile. This could be achieved through various established chemical transformations.

Derivatives and Analogues of 2 4 Bromo 3 Methylphenyl Acetonitrile

Synthesis of Related Arylacetonitriles

The synthesis of arylacetonitriles is a well-established area of organic chemistry, with numerous methods available for the introduction of the cyanomethyl group onto an aromatic ring. These methods can be adapted to produce analogues of 2-(4-bromo-3-methylphenyl)acetonitrile bearing different substituents.

One of the most powerful methods for the synthesis of substituted arylacetonitriles is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. wikipedia.orglibretexts.org For the synthesis of analogues of this compound, an appropriately substituted arylboronic acid could be coupled with a haloacetonitrile. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituents, including both electron-donating and electron-withdrawing groups, onto the phenyl ring.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Substituted Arylboronic Acid | Haloacetonitrile | Palladium Catalyst | Base | Substituted Arylacetonitrile |

This table illustrates the general components of a Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted arylacetonitriles.

Arylacetonitriles are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The nitrile group can participate in various cyclization reactions to form rings such as pyridines, pyrimidines, and imidazoles. The specific heterocyclic system formed depends on the reaction conditions and the other reactants involved. The development of novel methods for the synthesis of heterocyclic compounds from arylacetonitriles continues to be an active area of research.

Compounds Derived from this compound

The nitrile functionality and the bromo-substituted phenyl ring of this compound provide two key reactive sites for further chemical modifications, enabling the synthesis of a variety of derivatives.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 2-(4-bromo-3-methylphenyl)acetic acid. This transformation is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base. orgsyn.orgaskfilo.comscribd.comgoogle.comgoogle.com The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

A general procedure for the acid-catalyzed hydrolysis of a benzyl (B1604629) cyanide involves refluxing the nitrile with a mixture of water and sulfuric acid. orgsyn.org The reaction mixture is then cooled and the resulting carboxylic acid can be isolated by filtration or extraction. orgsyn.org

| Starting Material | Reagents | Conditions | Product |

| This compound | H₂SO₄, H₂O | Reflux | 2-(4-Bromo-3-methylphenyl)acetic acid |

This table outlines the typical conditions for the hydrolysis of this compound to its corresponding carboxylic acid.

The bromine atom on the phenyl ring of this compound provides a handle for further functionalization through cross-coupling reactions. A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives. mdpi.com In a multi-step synthesis, 4-bromo-3-methylaniline, which can be derived from the title compound, is reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com

This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, to afford a range of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com

| Amide Intermediate | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | R-B(OH)₂ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | N-(4'-R-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide |

This table summarizes the key components and products of the Suzuki cross-coupling reaction for the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.

The unique combination of a reactive nitrile group and a functionalizable aryl bromide makes this compound a valuable starting material for the synthesis of more complex organic molecules. Its application in multi-step syntheses can lead to the construction of novel scaffolds with potential biological activity. For instance, the nitrile can be reduced to an amine, which can then be further elaborated, or the aryl bromide can participate in various cross-coupling reactions to build more complex biaryl or heterocyclic systems. The specific synthetic routes and the resulting complex molecules are diverse and depend on the desired target structure. One example of a complex bioactive molecule synthesized from a related bromo-nitrile is 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for PI3K/mTOR inhibitors. researchgate.net

Formation of Dihalogenated Acetonitriles (e.g., 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile)

One common method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, for instance, dibenzoyl peroxide or AIBN (azobisisobutyronitrile), in an inert solvent like carbon tetrachloride. The reaction is typically carried out under reflux. chemicalbook.com The mechanism proceeds via a free radical chain reaction where the initiator generates a bromine radical, which then abstracts an α-hydrogen from the acetonitrile (B52724). The resulting benzylic radical reacts with another molecule of the brominating agent to yield the α-bromo product and a new bromine radical, which propagates the chain.

An alternative approach involves the direct bromination with bromine vapor, often facilitated by sunlight or UV irradiation to initiate the radical reaction. drugfuture.comnih.gov

Table 1: Proposed Synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. N-Bromosuccinimide (NBS), Dibenzoyl peroxide (catalyst)2. Carbon tetrachloride (solvent)3. Reflux | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile |

| This compound | 1. Bromine (Br₂) vapor2. Sunlight/UV irradiation | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile |

It is important to note that the reaction conditions, such as the stoichiometry of the brominating agent and reaction time, would need to be carefully controlled to favor the formation of the dihalogenated product over mono-halogenated or other byproducts.

Structural Modifications and Their Impact on Reactivity and Applications

The chemical reactivity and potential applications of this compound and its derivatives are significantly influenced by their molecular structure. Modifications to the phenyl ring, the benzylic carbon, or the nitrile group can alter the electronic and steric properties of the molecule, thereby affecting its behavior in chemical reactions.

The acidity of the α-hydrogen in substituted phenylacetonitriles is a key determinant of their reactivity in nucleophilic substitution and condensation reactions. This acidity is influenced by the electronic effects of the substituents on the aromatic ring. libretexts.org

Electron-withdrawing groups , such as the bromine atom at the C4 position, increase the acidity of the benzylic C-H bond through their negative inductive effect. libretexts.org This effect stabilizes the resulting carbanion formed upon deprotonation, making the proton more readily abstracted.

Electron-donating groups , like the methyl group at the C3 position, have the opposite effect. They decrease the acidity of the α-hydrogen by donating electron density to the phenyl ring, which destabilizes the carbanion. libretexts.org

In this compound, the strong electron-withdrawing effect of the bromine atom likely dominates over the weaker electron-donating effect of the methyl group, resulting in a relatively acidic α-hydrogen.

Table 2: Predicted Impact of Structural Modifications on the Acidity of the α-Hydrogen

| Structural Modification | Substituent Effect | Predicted Impact on α-Hydrogen Acidity |

| Replacement of the 4-bromo group with a more electronegative halogen (e.g., -Cl, -F) | Increased inductive electron withdrawal | Increase |

| Replacement of the 4-bromo group with an electron-donating group (e.g., -OCH₃) | Electron donation | Decrease |

| Replacement of the 3-methyl group with an electron-withdrawing group (e.g., -NO₂) | Inductive and resonance electron withdrawal | Significant Increase |

| Addition of further electron-withdrawing groups to the phenyl ring | Increased cumulative electron withdrawal | Increase |

The enhanced reactivity of the benzylic position in such compounds makes them valuable precursors for the synthesis of more complex molecules. For instance, the α-carbon can be alkylated or arylated to introduce new carbon-carbon bonds. researchgate.netrsc.org The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones. libretexts.org

The specific substitution pattern of this compound and its derivatives makes them interesting candidates for investigation in medicinal chemistry and materials science, where the precise positioning of functional groups can lead to desired biological activities or physical properties. Substituted phenylacetonitriles, in general, are known intermediates in the synthesis of pharmaceuticals and agrochemicals. doi.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

As a synthetic intermediate, 2-(4-Bromo-3-methylphenyl)acetonitrile provides a foundational structure for the assembly of more complex molecules. The different reactive sites within the compound—the nitrile, the bromine atom, and the benzylic protons—can be selectively targeted to build diverse chemical entities.

The nitrile functional group is a well-established and versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. guidechem.com Phenylacetonitrile (B145931) derivatives, such as this compound, can participate in cyclization reactions to form these important scaffolds. For instance, related bromophenylacetonitriles have been used as starting materials in the synthesis of benzimidazole (B57391) derivatives. guidechem.com In a typical reaction, the nitrile compound condenses with a substituted diamine, like o-phenylenediamine, under acidic conditions to yield the benzimidazole ring system. guidechem.com This capability makes this compound a potential precursor for a variety of heterocyclic systems applicable in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Significance |

| Phenylacetonitrile Derivative | o-phenylenediamine | Benzimidazole | Core structure in pharmaceuticals and functional materials. guidechem.com |

Acetonitrile (B52724) and its derivatives are considered valuable building blocks in organic synthesis, allowing for atom-efficient transformations. sci-hub.sentnu.no The this compound molecule can be viewed as a multifunctional building block. The methyl group of the acetonitrile moiety is acidic and can be deprotonated to form a nucleophile, enabling the formation of new carbon-carbon bonds. ntnu.no The nitrile group itself can be hydrolyzed to form amides or carboxylic acids, or it can be reduced to form primary amines, providing entry into a wide range of chemical transformations. sci-hub.se

Furthermore, the bromine atom on the phenyl ring serves as a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of various other molecular fragments, making it an essential tool for constructing complex and functional molecules from simpler precursors.

| Functional Group | Type of Reaction | Potential Product |

| Nitrile (C≡N) | Hydrolysis, Reduction | Carboxylic Acids, Amines sci-hub.se |

| Methylene (B1212753) (-CH2-) | Deprotonation, Alkylation | C-C Bond Formation |

| Bromo (-Br) | Cross-Coupling (e.g., Suzuki) | Biphenyls, Stilbenes |

Phenylacetonitrile derivatives are widely utilized in the synthesis of drugs and their intermediates. guidechem.com Compounds containing a bromo-substituted phenyl ring are particularly significant in pharmaceutical manufacturing. For example, the related intermediate 4-Bromomethyl-2-Cyanobiphenyl is a crucial building block for the synthesis of "sartans," a class of antihypertensive drugs that includes losartan (B1675146) and valsartan. pyglifesciences.com The bromine atom in these intermediates is a key reactive site that facilitates the precise chemical modifications needed to construct the final active pharmaceutical ingredients (APIs). pyglifesciences.com

Given its structural features, this compound serves as a valuable intermediate for the synthesis of complex organic molecules that may act as APIs. Its multifunctionality allows chemists to introduce various substituents and build intricate molecular frameworks necessary for therapeutic activity. pyglifesciences.comevonik.com

Application in Polymer Chemistry

In materials science, this compound and its derivatives are instrumental in the synthesis of advanced polymers with tailored electronic and photophysical properties. The bromo-functionality is particularly useful for polymerization reactions that proceed via metal-catalyzed cross-coupling mechanisms.

Fluorene-based polymers are a significant class of materials in organic electronics due to their thermal stability and high fluorescence quantum yields. 20.210.105 The synthesis of alternating copolymers, where different monomer units are arranged in a regular repeating fashion, is a key strategy to fine-tune the properties of these materials. aau.edu.et The palladium-catalyzed Suzuki coupling reaction is a powerful method for creating such alternating structures. 20.210.105nycu.edu.tw

In this context, a monomer derived from this compound can be copolymerized with a fluorene-based diboronic acid or ester. The bromine atom on the phenylacetonitrile derivative allows it to participate in the Suzuki coupling, leading to the formation of a polymer backbone with alternating fluorene (B118485) and phenylacetonitrile units. This approach enables the creation of novel polymers with precisely controlled architectures and properties. aau.edu.etnycu.edu.tw

Polyfluorenes typically emit blue light, but their emission color can be tuned across the visible spectrum by incorporating narrow band-gap comonomers into the polymer backbone. 20.210.105rsc.org This strategy is widely used to develop materials for polymer light-emitting diodes (PLEDs) with specific colors, including saturated red. 20.210.105nih.gov

By incorporating a monomer derived from this compound into a polyfluorene chain, the electronic properties of the resulting copolymer can be systematically modified. The phenylacetonitrile unit can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. nycu.edu.tw This modification affects the energy transfer processes within the polymer and can shift the emission wavelength, allowing for the synthesis of copolymers that emit light of different colors. nycu.edu.twrsc.org This makes this compound a valuable building block for designing new light-emitting materials for display and lighting technologies. nih.gov

| Polymer Type | Key Monomers | Polymerization Method | Resulting Property |

| Alternating Copolymer | Fluorene-diboronic ester, Bromo-aryl compound | Suzuki Coupling 20.210.105nycu.edu.tw | Controlled polymer architecture, Tunable properties aau.edu.et |

| Light-Emitting Copolymer | 9,9-dioctylfluorene, Aryl-heterocycle (e.g., DBT) | Suzuki Coupling 20.210.105rsc.org | Tunable emission color (e.g., red emission) for PLEDs nih.gov |

Nitrile Functionalization in Polymers (General Context)

The nitrile group (–C≡N) is a versatile and highly reactive functional group whose incorporation into polymer chains provides a platform for extensive post-polymerization modification. This functionalization is a critical strategy for developing novel polymeric systems with tailored physicochemical properties for specific, advanced applications. The synthetic modification of the nitrile group allows for its conversion into a variety of other functionalities through reactions such as nucleophilic addition, cycloaddition, reduction, and hydrolysis. camachem.commdpi.com

Much of the research in this area has centered on polyacrylonitrile (B21495) (PAN), but significant work has also been done with copolymers like poly(styrene-co-acrylonitrile) (SAN), poly(acrylonitrile-co-butadiene-co-styrene) (ABS), and nitrile rubber (NBR). camachem.commdpi.com These modifications can profoundly alter the polymer's characteristics, including its absorption, emission, and fluorescence properties, making the resulting materials useful for applications in optoelectronics, sensing, and imaging. camachem.com For instance, installing nitrile moieties along polymer backbones has been shown to enhance CO2/CH4 sorption selectivity, a valuable property for gas separation membranes. researchgate.net

Furthermore, the development of nitrile-functionalized monomers, such as 2-(4-nitrile-butyl)-2-oxazoline, allows for the creation of well-defined, biocompatible polymers via cationic ring-opening polymerization. camaltd.com These polymers can be further modified; for example, the nitrile groups can be converted to amidoxime (B1450833) functionalities, which have been successfully used for the complexation of metal ions like Fe(III) and for the intracellular release of nitric oxide, highlighting their potential in biomedical applications. camaltd.com

Table 1: Common Reactions for Nitrile Group Modification in Polymers

| Reaction Type | Reagents | Resulting Functional Group | Potential Applications |

| Hydrolysis | Acid or Base | Amide (–CONH2), Carboxylic Acid (–COOH) | Modified solubility, drug delivery |

| Reduction | Reducing Agents (e.g., LiAlH4) | Primary Amine (–CH2NH2) | Cross-linking, further functionalization |

| Cycloaddition | Azides | Tetrazole | High-energy materials, ligands |

| Nucleophilic Addition | Hydroxylamine (B1172632) | Amidoxime (–C(NH2)=NOH) | Metal chelation, biomedical uses |

Development of Organic Electronic Materials

The compound this compound possesses key structural features that make it a valuable precursor for the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The utility of this molecule stems from its combination of a reactive aryl bromide and a cyano-functionalized benzyl (B1604629) group, both of which are common motifs in the molecular architecture of OLED components. ktu.edunih.gov

The bromine atom on the phenyl ring serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions are fundamental in modern organic electronics for constructing the complex π-conjugated systems required for efficient charge transport and light emission. researchgate.netnbinno.com Aryl bromides are frequently used as key intermediates to couple different aromatic and heteroaromatic units, allowing for the fine-tuning of the electronic and photophysical properties of the final material. researchgate.neterowid.org For example, brominated precursors are used to synthesize hole-transporting materials, host materials, and emitters by coupling them with various carbazole, amine, or boronic acid derivatives. nih.govresearchgate.net

Simultaneously, the phenylacetonitrile moiety is a structural component found in various electroactive materials. Benzonitrile derivatives, for instance, have been investigated as components of Thermally Activated Delayed Fluorescence (TADF) emitters, which are critical for achieving high efficiency in modern OLEDs. ktu.edu The nitrile group can act as an electron-accepting unit, enabling the design of molecules with donor-acceptor (D-A) structures that facilitate intramolecular charge transfer—a key process for tuning emission color and efficiency. nih.gov The combination of a reactive site for molecular elaboration (the bromo group) with a functionally relevant core (the methylphenylacetonitrile group) positions this compound as a strategic building block for creating novel, high-performance organic semiconductors for OLED applications.

Use in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached through several green chemistry lenses to enhance sustainability and safety.

A primary route for the synthesis of aryl acetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with an inorganic cyanide salt, most commonly sodium cyanide (NaCN) or potassium cyanide (KCN). While effective, these reagents are acutely toxic and pose significant environmental and safety risks. Green chemistry principles compel the search for safer alternatives.

Several less hazardous cyanide sources have been explored for such transformations. Acetone cyanohydrin, for example, serves as a convenient and safer alternative to NaCN for generating HCN in situ for cyanation reactions. researchgate.net Other alternatives that have been investigated include potassium thiocyanate (B1210189) and the use of polyether-cationized potassium cyanide, which can be more manageable and reduce exposure risks. researchgate.net For specific applications, non-toxic leaching agents like thiosulfate (B1220275) are being used as cyanide replacements in industries like mining, showcasing a broader trend away from highly toxic cyanide compounds. camachem.comcamaltd.com Furthermore, developing processes that generate cyanide from renewable resources, such as extracting hydrogen cyanide from cassava leaves, represents an innovative bio-based approach to producing key chemical reagents sustainably. mdpi.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a cornerstone of green synthesis. Its primary advantage is the significant reduction or complete elimination of bulk solvents, which are often a major source of chemical waste. By performing reactions in a solid or near-solid state, mechanochemical methods can lead to higher efficiency, faster reaction times, and access to products that may not form in solution.

This approach is highly applicable to the synthesis of organic molecules, including halogenated compounds and nitriles. For instance, the cyanation of an aryl halide, a key step in synthesizing compounds like this compound, could potentially be achieved under solvent-free mechanochemical conditions. Such a process would avoid the use of high-boiling point polar aprotic solvents like DMSO or DMF, which are common in traditional cyanation reactions but are considered problematic from a green chemistry perspective. The use of liquid-assisted grinding (LAG), where a small, catalytic amount of liquid is added, can further enhance reaction rates and yields in mechanochemical synthesis without the need for bulk solvent.

Electrochemical synthesis offers a powerful green alternative to conventional chemical methods by using electrical current to drive reactions. This approach often avoids the need for stoichiometric chemical oxidants or reductants, which are typically sources of waste. Reactions can be performed at ambient temperature and pressure, reducing energy consumption.

Acetonitrile, a key component of the target molecule, is not only a common solvent in electrochemistry but can also act as a reactant, serving as a source of carbon or nitrogen for synthesizing amides and nitrogen-containing heterocycles. wikipedia.org Electrochemical methods have been demonstrated for the efficient α-bromination of alkyl aryl ketones, showcasing the potential for selective halogenations without using bulk brominating agents. chemicalbook.com This suggests that an electrochemical approach could be viable for either the bromination of a precursor molecule or potentially for the cyanation step in the synthesis of this compound. By replacing chemical reagents with electrons, electrosynthesis provides a cleaner, more controlled, and often more efficient pathway for producing complex organic molecules.

Formulation in Advanced Solvent Systems

The exploration of novel solvent systems is a cornerstone of advancing chemical synthesis and materials science, with a significant focus on "green" and sustainable alternatives to conventional volatile organic compounds. In this context, Deep Eutectic Solvents (DESs) have emerged as a promising class of designer solvents. These systems, typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), exhibit a significant depression in freezing point compared to their individual components, leading to the formation of a liquid at or near room temperature. The unique physicochemical properties of DESs, such as low volatility, high thermal stability, and tunable solvency, make them highly attractive for a variety of applications.

The formation and stability of DESs are primarily governed by the establishment of a complex network of hydrogen bonds between the constituent HBA and HBD molecules. In cyano-based DESs, where a nitrile-containing compound like a bromophenylacetonitrile derivative is utilized, the cyano group (-C≡N) can act as a hydrogen bond acceptor site.

A study on novel eutectic mixtures composed of cyano-based derivatives (bromophenylacetonitrile and bromobenzonitrile) and levulinic acid provides significant insights into these interactions. rsc.org The research, which employed Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and computational methods, revealed that the primary structural determination of these systems arises from the formation of heteroassociations through hydrogen bonds. Specifically, a hydrogen bond is formed between the nitrogen atom of the cyano group in the bromophenylacetonitrile and the hydroxyl group of the levulinic acid, which acts as the hydrogen bond donor. rsc.org

Interestingly, the investigation also uncovered the presence of heterogeneous nanostructures within these DESs. rsc.org This is attributed to the simultaneous and competing homoassociations of the starting materials, which have a longer dimer lifetime. These self-associations contribute to the formation of distinct domains within the solvent, leading to a nanostructured environment. The interplay between these hetero- and homoassociations is considered a driving force for the formation of the eutectic solvent itself. rsc.org

Table 1: Spectroscopic and Computational Data on Hydrogen Bonding in Cyano-based DES

| Analytical Technique | Observation | Implication |

| FTIR Spectroscopy | Shift in the vibrational frequency of the C≡N and O-H stretching bands. | Evidence of hydrogen bond formation between the cyano group and the hydroxyl group. |

| NMR Spectroscopy | Changes in the chemical shifts of protons involved in hydrogen bonding. | Confirmation of the interaction between the bromophenylacetonitrile and levulinic acid. |

| Quantum Mechanical Calculations | Visualization of electrostatic potential surfaces and non-bonded interactions. | Theoretical support for the hydrogen bonding between the cyano and hydroxyl moieties. |

| Molecular Dynamics Simulations | Analysis of radial distribution functions and contact probabilities. | Elucidation of the spatial arrangement of molecules and the formation of nanostructures. |

The unique properties of DESs formulated with cyano-based compounds like bromophenylacetonitrile derivatives open up a wide range of potential applications in both chemical and biochemical fields. The tunability of their solvent properties, achieved by altering the components and their molar ratios, allows for the design of task-specific solvents.

In the realm of chemical applications , these DESs can serve as novel media for organic synthesis, catalysis, and materials science. The presence of the nitrile functionality and the aromatic bromine atom in this compound can influence the solubility of various reactants and catalysts. For instance, they could be employed in transition-metal-catalyzed cross-coupling reactions where the solubility of both the organic substrate and the metal catalyst is crucial. The nanostructured nature of these solvents could also provide unique microenvironments that can influence reaction rates and selectivities.

From a biochemical perspective , the development of biocompatible and biodegradable DESs is an area of intense research. While the toxicity of specific brominated compounds would need careful evaluation, the general principles of cyano-based DESs can be extended to more benign components. Potential biochemical applications include:

Enzymatic Catalysis: DESs have been shown to enhance the stability and activity of enzymes, making them attractive solvents for biocatalytic processes.

Extraction of Biomolecules: The tunable solvency of DESs can be exploited for the selective extraction of valuable bioactive compounds from natural sources.

Drug Delivery Systems: The ability of some DESs to enhance the solubility and permeability of poorly water-soluble drugs is being investigated for pharmaceutical applications.

The development of these novel cyano-based DESs represents a significant advancement in the field of green chemistry, offering versatile and designable solvent systems for a myriad of scientific and industrial purposes. rsc.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For the purpose of this analysis, calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set to provide accurate descriptions of the molecular system.

Molecular Structure Optimization

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 2-(4-Bromo-3-methylphenyl)acetonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the methyl and bromo substituents. The LUMO is likely to be distributed over the acetonitrile (B52724) group and the phenyl ring, reflecting the electron-withdrawing nature of the nitrile group. In a related study on 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the HOMO-LUMO gap was calculated to be 3.65 eV, providing a reference point for the expected reactivity of similar substituted aromatic compounds. researchgate.net

Table 1: Frontier Molecular Orbital Energies (Representative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar aromatic nitriles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP surface of this compound, the most negative potential is anticipated to be located around the nitrogen atom of the nitrile group due to its high electronegativity and the lone pair of electrons. The bromine atom will also exhibit a region of negative potential. Regions of positive potential are expected around the hydrogen atoms of the methyl group and the phenyl ring. This information is critical for understanding intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and hyperconjugation. These interactions contribute to the stability of the molecule.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Representative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 5.2 |

| π(C-C) | π*(C-C) | 20.5 |

| LP(1) Br | σ*(C-C) | 1.8 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds. E(2) represents the stabilization energy of the charge transfer.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity.

Global Descriptors:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These parameters are calculated from the energies of the HOMO and LUMO.

Table 3: Global Reactivity Descriptors (Representative Data)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.26 |

Note: This data is hypothetical and for illustrative purposes.

Local Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. The condensed Fukui function provides this information on an atom-by-atom basis. For this compound, the nitrogen atom of the nitrile group and specific carbon atoms on the aromatic ring are expected to be key reactive sites, as indicated by their Fukui function values.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations could be employed to study the behavior of this compound in various environments, providing a dynamic picture of its interactions at the atomic level.

MD simulations would reveal the nature and strength of intermolecular interactions between molecules of this compound and with other molecules, such as solvents. The key interactions would likely involve:

Dipole-dipole interactions: The polar nitrile group creates a significant dipole moment, leading to strong electrostatic interactions.

π-π stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of condensed phases.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.

By analyzing the radial distribution functions (RDFs) and spatial distribution functions (SDFs) from MD simulations, one could quantify the extent of self-association (homoassociation) and association with other molecules (heteroassociation).

For homoassociations , it would be expected that the molecules arrange themselves to maximize favorable interactions. For instance, an anti-parallel arrangement of the nitrile dipoles would be energetically favorable. The phenyl rings might exhibit parallel-displaced or T-shaped stacking.

For heteroassociations , the interaction with a polar solvent like acetonitrile would likely involve the alignment of the solvent's dipole with the dipole of this compound. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.

Table 2: Potential Intermolecular Interaction Energies (Hypothetical)

| Interaction Type | Interacting Groups | Estimated Energy (kJ/mol) |

| Dipole-Dipole | -C≡N ↔ -C≡N | -15 to -5 |

| π-π Stacking | Phenyl ↔ Phenyl | -10 to -5 |

| Halogen Bonding | C-Br ↔ N≡C- | -5 to -2 |

| van der Waals | Overall Molecule | -2 to -0.5 |

Note: These are estimated energy ranges for illustrative purposes. Actual values would require specific MD simulations.

Quantum Mechanical Calculations of Related Cyano-based Derivatives

Quantum mechanical calculations are essential for understanding the intrinsic properties of molecules. In the absence of data for this compound, we can consider the types of insights that would be gained from such studies on related cyano-based derivatives.

Studies on substituted phenylacetonitriles often focus on how different substituents on the phenyl ring affect the electronic properties of the molecule. nih.gov For example, electron-withdrawing groups generally increase the acidity of the benzylic protons and enhance the electrophilicity of the nitrile carbon. Conversely, electron-donating groups have the opposite effect.

In the case of this compound, the bromine atom acts as an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution, while the methyl group is electron-donating. Quantum mechanical calculations would precisely quantify these effects on:

Molecular geometry: Bond lengths, bond angles, and dihedral angles.

Electronic structure: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity.

Vibrational frequencies: To aid in the interpretation of infrared and Raman spectra.

Reaction mechanisms: To map out the potential energy surface for reactions involving the nitrile group or other parts of the molecule.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While traditional methods for the synthesis of arylacetonitriles, such as the cyanation of benzyl (B1604629) halides, are established, future research should focus on developing more efficient, sustainable, and atom-economical synthetic routes to 2-(4-bromo-3-methylphenyl)acetonitrile.

One promising avenue is the exploration of transition-metal-free cyanation reactions . These methods avoid the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. Research in this area could investigate the use of hypervalent iodine reagents or organic photoredox catalysts to facilitate the cyanation of suitable precursors.

Another area of interest is the application of photoredox catalysis . Visible-light-mediated reactions offer mild conditions and high functional group tolerance. Future studies could explore the photoredox-catalyzed cyanation of 4-bromo-3-methylbenzyl derivatives, potentially using non-toxic cyanide sources. rsc.org

Furthermore, the direct C-H cyanation of 4-bromo-3-methyltoluene represents a highly atom-economical approach. While challenging, recent advancements in C-H activation and functionalization suggest that this could be a viable, albeit futuristic, synthetic strategy.

| Synthetic Approach | Potential Precursor | Key Advantages |

| Transition-Metal-Free Cyanation | 4-Bromo-3-methylbenzyl alcohol/halide | Avoids metal contamination, potentially milder conditions. |

| Photoredox Catalysis | 4-Bromo-3-methylbenzyl bromide | Mild reaction conditions, high functional group tolerance. |

| Direct C-H Cyanation | 4-Bromo-3-methyltoluene | High atom economy, reduced synthetic steps. |

Development of New Catalytic Systems

The development of novel and highly efficient catalytic systems is crucial for the synthesis and functionalization of this compound.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis. Future research could focus on developing more active and stable palladium catalysts with tailored ligands for the cyanation of 4-bromo-3-methylbenzyl halides or the direct arylation of the acetonitrile (B52724) moiety.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis. mdpi.comnih.govnih.govmdpi.comchinesechemsoc.orgnih.govacs.orgacs.org The development of air- and moisture-tolerant nickel catalysts for the cyanation of aryl bromides could significantly enhance the practicality and accessibility of synthesizing this compound. nih.gov The use of non-toxic cyanide sources in conjunction with nickel catalysis is a particularly important area for future investigation. mdpi.com

The application of nanoparticle catalysis also presents exciting opportunities. Catalysts based on palladium or nickel nanoparticles supported on various materials could offer high reactivity, selectivity, and recyclability, contributing to more sustainable chemical processes. nih.gov

| Catalyst Type | Research Focus | Potential Benefits |

| Palladium Catalysts | Development of advanced ligands | Higher activity, improved stability, broader substrate scope. |

| Nickel Catalysts | Air- and moisture-tolerant systems | Cost-effective, sustainable, practical for large-scale synthesis. nih.gov |

| Nanoparticle Catalysts | Supported Pd or Ni nanoparticles | High reactivity, selectivity, catalyst recyclability. nih.gov |

Advanced Functionalization and Derivatization Strategies

The rich chemical functionality of this compound provides numerous opportunities for advanced functionalization and derivatization, leading to a diverse range of novel compounds.

The benzylic C-H bond is a prime target for functionalization. Future research could explore selective oxidation, halogenation, or alkylation at this position to introduce new functional groups. The nitrile group is also highly versatile and can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, opening up avenues for the synthesis of diverse molecular scaffolds.

Furthermore, the aromatic ring offers multiple sites for further substitution. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, while the other positions on the ring could be targeted for C-H functionalization.

| Functionalization Site | Transformation | Potential Products |

| Benzylic Methylene (B1212753) | Oxidation, Halogenation, Alkylation | Ketones, Halides, Substituted Acetonitriles |

| Nitrile Group | Reduction, Hydrolysis, Cycloaddition | Amines, Carboxylic Acids, Tetrazoles |

| Aromatic Ring (Br) | Cross-Coupling Reactions | Biaryls, Arylamines, Aryl Ethers |

| Aromatic Ring (C-H) | Direct Arylation, Borylation | Polysubstituted Aromatics |

Expanded Applications in Materials Science and Medicinal Chemistry

The derivatives of this compound are expected to find applications in both materials science and medicinal chemistry.

In materials science , the presence of the bromine atom makes this compound and its derivatives interesting building blocks for the synthesis of functional organic materials. Organobromine compounds are known to be useful as fire retardants. researchgate.net Furthermore, the phenylacetonitrile (B145931) scaffold can be incorporated into polymers or organic electronic materials, where the electronic properties can be tuned through substitution on the aromatic ring.